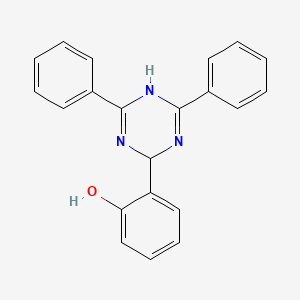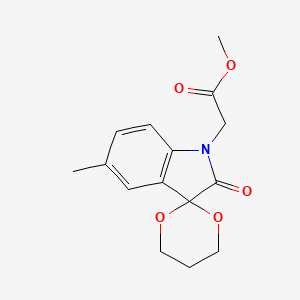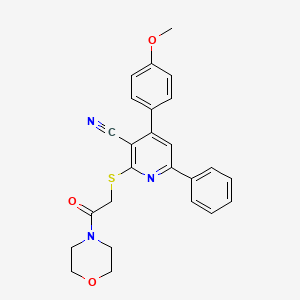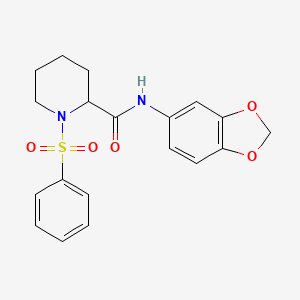![molecular formula C24H29N3O5S B10809486 4-[5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]-4-oxobutanoic acid](/img/structure/B10809486.png)
4-[5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-332437 is a compound known for its role as a ligand or agonist for toll-like receptor 9 (TLR9). This compound is particularly noted for its ability to induce the production of large amounts of interferon-alpha and interferon-beta, which are crucial components of the immune response .
Preparation Methods
The synthesis of WAY-332437 involves several steps, including the preparation of oligodeoxynucleotides. The process typically involves the following steps:
Synthesis of Oligodeoxynucleotides: This is achieved through solid-phase synthesis, where nucleotides are sequentially added to a growing chain.
Purification: The synthesized oligodeoxynucleotides are purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
WAY-332437 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Scientific Research Applications
WAY-332437 has several scientific research applications, including:
Immunology: It is used to study the activation of the immune system, particularly the production of interferon-alpha and interferon-beta.
Cancer Research: It is used to investigate the role of TLR9 in cancer and to develop potential cancer therapies.
Infectious Diseases: It is used to study the immune response to various pathogens and to develop new treatments for infectious diseases .
Mechanism of Action
WAY-332437 exerts its effects by binding to toll-like receptor 9 (TLR9), which is found on the surface of certain immune cells. This binding activates a signaling pathway that leads to the production of interferon-alpha and interferon-beta. These interferons play a crucial role in the immune response by activating natural killer cells and promoting the production of other cytokines .
Comparison with Similar Compounds
WAY-332437 is similar to other TLR9 agonists, such as ODN 2216 and CpG 2216. it is unique in its ability to induce a strong Th1-like immune activation, characterized by the secretion of type-I cytokines and the activation of strong CD8+ T-cell responses. This makes it particularly useful for studying the immune response and developing new therapies for cancer and infectious diseases .
Properties
Molecular Formula |
C24H29N3O5S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H29N3O5S/c1-17-4-3-5-21(18(17)2)25-12-14-26(15-13-25)33(31,32)20-6-7-22-19(16-20)10-11-27(22)23(28)8-9-24(29)30/h3-7,16H,8-15H2,1-2H3,(H,29,30) |
InChI Key |
ZXHILALYTQRDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate](/img/structure/B10809407.png)
![Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B10809421.png)
![1-Acetyl-6'-amino-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10809422.png)

![2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B10809427.png)
![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B10809429.png)
![3-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B10809443.png)

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10809452.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B10809458.png)
![N-Phenyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B10809462.png)


![Ethyl {2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10809472.png)
